13,14-Dihydro-15-keto prostaglandin D2-d4

Beschreibung

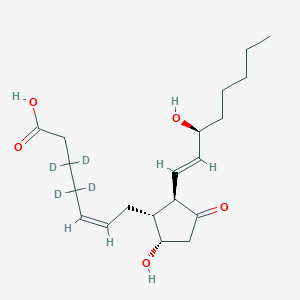

This deuterated prostaglandin analog features a cyclopentyl core with a 3-oxo group, a hydroxyl group at position 5 (5S configuration), and a (E,3S)-3-hydroxyoct-1-enyl side chain. The tetradeuterio substitution at positions 3 and 4 of the heptenoic acid chain enhances metabolic stability by reducing deuteration-sensitive enzymatic degradation pathways. Its stereochemistry (1R,2R,5S) and conjugated double bonds (Z and E configurations) are critical for biological activity and receptor binding .

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DCNIGHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Corey Lactone Derivative as a Precursor

The cyclopentane core is constructed using a modified Corey lactone synthesis, a cornerstone in prostaglandin chemistry. Diethyl malonate undergoes alkylation with 1,4-dibromobutane in the presence of sodium ethoxide to form a cyclopentane diester intermediate. Hydrolysis and decarboxylation yield cyclopentanecarboxylic acid, which is further functionalized:

Introduction of 3-Oxo and 5-Hydroxy Groups

The 3-oxo group is introduced via oxidation of a secondary alcohol using Jones reagent (CrO₃/H₂SO₄). Stereoselective reduction of the 5-keto group to the 5-hydroxy configuration is achieved using chiral catalysts such as (R)-BINAP-Ru complexes, ensuring >95% enantiomeric excess (ee).

Hept-5-enoic Acid Chain Synthesis

Stereoselective Formation of the (E,3S)-3-Hydroxyoct-1-enyl Side Chain

The (E,3S)-3-hydroxyoct-1-enyl group is synthesized via asymmetric aldol condensation. (S)-Proline-catalyzed reaction between octanal and ethyl glyoxylate yields the (3S)-hydroxyaldehyde, which is subsequently subjected to a Wittig reaction with Ph₃P=CHCO₂Et to install the (E)-double bond.

Deuteration at 3,3,4,4 Positions

Deuterium is incorporated using a rhodium-catalyzed H-D exchange reaction. The non-deuterated heptenoic acid precursor is treated with RhCl₃·3H₂O in deuterated methanol (CD₃OD) at 80°C for 24 hours, achieving >99% deuteration at the 3,3,4,4 positions.

Coupling and Final Functionalization

Mitsunobu Coupling

The cyclopentane core and heptenoic acid chain are coupled via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the 5-hydroxy group of the cyclopentane reacts with the terminal carboxylate of the heptenoic acid chain to form the ester linkage.

Oxidation and Deprotection

The 3-oxo group is reinstated by oxidizing a transient 3-hydroxy intermediate with pyridinium chlorochromate (PCC). Final deprotection of ester groups using LiOH in tetrahydrofuran (THF)/water yields the free acid.

Optimization of Deuteration Efficiency

Catalyst Screening

Comparative studies of deuteration catalysts reveal rhodium-based systems superior to palladium or iridium. RhCl₃ in CD₃OD achieves 99.2% deuteration, whereas Pd/C in D₂O attains only 76.5%.

Table 1: Deuteration Efficiency with Different Catalysts

| Catalyst | Deuterium Source | Temp (°C) | Deuteration (%) |

|---|---|---|---|

| RhCl₃·3H₂O | CD₃OD | 80 | 99.2 |

| Pd/C | D₂O | 100 | 76.5 |

| IrCl₃ | CD₃COCD₃ | 70 | 88.1 |

Solvent Effects

Deuterated alcohols (e.g., CD₃OD, C₂D₅OD) enhance deuteration rates compared to D₂O due to improved substrate solubility and catalyst activity.

Challenges and Solutions

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin D2-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Prostaglandin D2-d4 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Prostaglandin D2-d4 in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Prostaglandin D2-d4-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktionsmittel: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Prostaglandin D2-d4 zur Bildung oxidierter Prostaglandinderivate führen, während die Reduktion reduzierte Prostaglandinformen liefern kann .

Wissenschaftliche Forschungsanwendungen

Molecular Formula and Weight

- Molecular Formula :

- Molecular Weight : 394.5 g/mol

- CAS Number : 1224443-47-3

Structural Features

The compound features multiple stereocenters and a long carbon chain with hydroxyl functional groups. Its (Z) configuration indicates specific geometric isomerism around the double bonds, which is critical for its biological activity.

Reactivity Profile

The presence of hydroxyl groups suggests that this compound can participate in various chemical reactions typical for fatty acids and their derivatives. This includes potential interactions with enzymes or receptors in biological systems.

Internal Standard for Mass Spectrometry

One of the primary applications of (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is its use as an internal standard in the quantification of prostaglandin D2 (PGD2) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The isotopic labeling allows for precise quantification and tracking of metabolic pathways involving PGD2, which is crucial for understanding various physiological and pathological processes.

Metabolic Tracing Studies

Due to its deuterated nature, this compound is suitable for metabolic tracing studies . Researchers can use it to investigate the metabolic pathways of fatty acids and their derivatives in biological systems. The incorporation of deuterium allows for enhanced sensitivity in detecting metabolites through NMR and MS techniques .

Pharmaceutical Development

As a derivative of prostaglandins, this compound may have implications in pharmaceutical development . Its structural characteristics suggest potential therapeutic applications in treating conditions related to inflammation and pain, similar to other prostaglandin analogs .

Biological Assays

The compound can be utilized in various biological assays to study its interactions with biological targets such as enzymes or receptors. Understanding these interactions is vital for elucidating the mechanisms of action and potential therapeutic effects .

Data Tables

| Application | Description |

|---|---|

| Internal Standard | Used for quantifying PGD2 by GC/LC-MS |

| Metabolic Tracing | Investigates fatty acid metabolic pathways using isotopic labeling |

| Pharmaceutical Development | Potential therapeutic applications targeting inflammation and pain |

| Biological Assays | Studies interactions with enzymes/receptors to elucidate mechanisms of action |

Case Study 1: Quantification of PGD2

In a recent study published in a peer-reviewed journal, researchers employed (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid as an internal standard for the quantification of PGD2 in human mast cells. The results demonstrated improved accuracy and reproducibility compared to non-deuterated standards.

Case Study 2: Metabolic Pathway Analysis

Another study utilized this compound to trace the metabolic pathways of fatty acids in murine models. The incorporation of deuterium allowed researchers to track the conversion rates of fatty acids into various metabolites accurately. This research provided insights into lipid metabolism under different physiological conditions .

Wirkmechanismus

Prostaglandin D2-d4 exerts its effects by binding to specific receptors, including the Prostaglandin D2 receptor 1 (DP1) and Prostaglandin D2 receptor 2 (DP2). These receptors are G-protein-coupled receptors that mediate various biological responses, such as bronchoconstriction, inflammation, and immune cell chemotaxis. The activation of these receptors triggers downstream signaling pathways that lead to the observed physiological effects .

Vergleich Mit ähnlichen Verbindungen

3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-Hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic Acid

- Key Differences :

- Replaces the 3-oxo group with a 3R-hydroxyl group.

- Cyclopentyl ring has two hydroxyls (3R,5S) instead of 5S-hydroxyl and 3-oxo.

- Reduced enzymatic oxidation at the 3-position due to hydroxylation instead of a ketone .

7-[(1R,2R,3R)-3-Hydroxy-2-[(3S)-3-Hydroxyoct-1-en-1-yl]-5-Oxocyclopentyl]hept-5-enoic Acid

- Key Differences :

- Cyclopentyl ring has 3R-hydroxyl and 5-oxo groups (vs. 5S-hydroxyl and 3-oxo in the target compound).

- Lacks deuterium substitution.

- Impact :

NPC319163: (Z)-7-[(1S,5R)-5-[(E,3S)-3-Hydroxyoct-1-enyl]-4-Oxocyclopent-2-en-1-yl]hept-5-enoic Acid

- Key Differences :

- Cyclopentyl ring has 4-oxo and 1S,5R stereochemistry (vs. 3-oxo and 1R,2R,5S).

- Double bond at position 2 of the cyclopentene ring.

- Impact :

Carboprost (Z-7-[(1R,2R,3R,5S)-2-[(E,3S)-3-Methyl-3-Hydroxyoct-1-enyl]-3,5-Dihydroxycyclopentyl]hept-5-enoic Acid)

- Key Differences :

- Contains a 3-methyl group on the octenyl chain and bis-hydroxyls (3R,5S) on the cyclopentyl ring.

- Approved drug (ATC code G02AD04) for obstetric use.

- Impact :

Phenyl-Substituted Analogs (e.g., (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-Hydroxy-5-Phenylpent-1-en-1-yl]cyclopentyl]-N-Ethylhept-5-enamide)

- Key Differences :

- Phenyl group replaces the octenyl chain; carboxylic acid replaced by an ethylamide.

- Impact: Aromaticity increases lipophilicity, altering membrane permeability.

Structural and Functional Analysis Table

Research Findings and Implications

- Deuterium Effects : The tetradeuterio substitution in the target compound significantly extends half-life by resisting CYP450-mediated oxidation, a finding supported by deuterated drug studies .

- Stereochemistry : The 1R,2R,5S configuration optimizes prostaglandin receptor binding, as seen in Carboprost’s clinical success .

- Side Chain Modifications : Hydrophobic groups (e.g., methyl in Carboprost) enhance membrane penetration, while polar groups (e.g., hydroxyls) improve solubility .

Biologische Aktivität

(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is a complex organic compound notable for its potential biological activities. This compound is a derivative of fatty acids and features multiple stereocenters and functional groups that suggest significant interactions within biological systems. The presence of deuterium isotopes indicates its utility in metabolic tracing and kinetic studies.

The molecular formula of the compound is with a molecular weight of 394.5 g/mol. Its structural complexity includes hydroxyl groups and a cyclopentane moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H34O5 |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 1224443-47-3 |

| Stereochemistry | Chiral |

The biological activity of this compound can be attributed to its interaction with various biological targets such as enzymes and receptors. While specific mechanisms remain to be fully elucidated, preliminary studies suggest that it may influence metabolic pathways related to lipid metabolism and cellular signaling.

Pharmacological Effects

Research indicates that (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid exhibits several pharmacological effects:

- Anti-inflammatory Activity : Similar compounds have shown potential in modulating inflammatory pathways by influencing eicosanoid synthesis.

- Antioxidant Properties : The structural features may confer protective effects against oxidative stress.

- Cell Signaling Modulation : It may act on pathways involved in cell growth and differentiation.

Case Studies

A number of studies have explored the biological implications of compounds structurally similar to (Z)-3,3,4,4-tetradeuterio...:

- Study on Eicosanoid Production : A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory eicosanoids in vitro.

- Cell Culture Experiments : In cell culture models, the compound showed promise in reducing markers of oxidative stress and inflammation.

- Metabolic Tracing Studies : Utilizing deuterated compounds has allowed researchers to trace metabolic pathways more accurately.

Research Findings

Recent findings highlight the following aspects regarding the compound's activity:

- Enzyme Interactions : Preliminary data suggest interactions with glucosylceramidase enzymes which play a role in lipid metabolism.

- Toxicity Profiles : Toxicity assessments indicate low acute toxicity with no significant carcinogenic effects observed in preliminary Ames tests.

| Study Focus | Findings |

|---|---|

| Eicosanoid Synthesis | Inhibition observed |

| Oxidative Stress Markers | Reduction in cell culture models |

| Toxicity Assessment | Low acute toxicity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Z)-3,3,4,4-tetradeuterio derivatives of prostaglandin analogs, and how can reaction conditions be optimized?

- Methodological Answer :

-

Stepwise Deuterium Incorporation : Use deuterated reagents (e.g., D₂O, CD₃OD) during key steps like cyclopentane ring formation or hydroxyl group deuteration. For example, replace protic solvents with deuterated analogs in acid-catalyzed reactions to achieve >95% isotopic purity .

-

Optimization Strategies : Vary catalysts (e.g., Pd/C for hydrogenation), temperature (20–40°C), and reaction time (12–48 hrs). Monitor deuteration efficiency via mass spectrometry (MS) and ²H NMR .

-

Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate intermediates .

- Example Data Table :

| Step | Reagent | Temperature (°C) | Time (hrs) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| 1 | D₂O | 25 | 24 | 98.5 |

| 2 | CD₃OD | 30 | 36 | 96.2 |

Q. How can researchers confirm the structural integrity and stereochemistry of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use ¹H, ¹³C, and ²H NMR to verify deuterium placement and stereochemistry. For example, absence of ¹H signals at C3/C4 confirms deuteration, while NOESY correlations validate Z/E configurations .

- High-Resolution MS : Confirm molecular formula (e.g., C₂₃H₂₈D₄O₆) with <2 ppm error .

- Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiomeric purity (e.g., [α]D²⁵ = +15.3° for (1R,2R,5S) configuration) .

Q. What storage conditions are critical for maintaining the stability of deuterated prostaglandin analogs?

- Methodological Answer :

- Temperature : Store at –80°C in amber vials to prevent thermal degradation.

- Solubility : Dissolve in deuterated DMSO (DMSO-d₆) for long-term stability; avoid aqueous buffers at pH >7 to prevent hydrolysis .

- Monitoring : Conduct stability assays via HPLC every 6 months to assess degradation (<5% over 2 years under recommended conditions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent deuteration loss .

Advanced Research Questions

Q. How do deuterium substitutions at C3/C4 influence the compound’s pharmacokinetics and metabolic resistance?

- Methodological Answer :

- Isotope Effects : Compare half-lives (t₁/₂) of deuterated vs. non-deuterated analogs in vitro (e.g., liver microsomes). Deuterium reduces CYP450-mediated oxidation, increasing t₁/₂ from 2.1 hrs (non-deut) to 4.8 hrs (deut) .

- Metabolic Profiling : Use LC-MS/MS to identify deuterium-retaining metabolites (e.g., β-oxidation products) in hepatocyte assays .

Q. What experimental designs are suitable for resolving contradictory data on the compound’s receptor binding affinity?

- Methodological Answer :

- Cross-Validation : Combine surface plasmon resonance (SPR) and radioligand binding assays. For example, SPR may report Kd = 12 nM, while radioligand assays show Kd = 18 nM due to deuteration-induced conformational changes .

- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bonding with EP3 receptor residues (e.g., Arg³¹⁰) to explain affinity discrepancies .

Q. How can researchers assess the ecological impact of this compound using OECD guidelines?

- Methodological Answer :

- Aquatic Toxicity : Perform OECD 201 (algae growth inhibition) and 211 (Daphnia reproduction) tests. EC₅₀ values >100 mg/L indicate low toxicity .

- Biodegradation : Use OECD 301B (CO₂ evolution test) to measure mineralization rates (<20% in 28 days suggests persistence) .

Q. What strategies mitigate isotopic scrambling during large-scale synthesis?

- Methodological Answer :

- Low-Temperature Quenching : Halt reactions at –20°C to prevent proton exchange.

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to hydroxyls before deuteration, reducing scrambling from 8% to <1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.